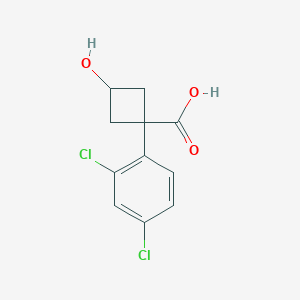

1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a 2,4-dichlorophenyl substituent at position 1, a hydroxyl group at position 3, and a carboxylic acid moiety at position 1.

Properties

Molecular Formula |

C11H10Cl2O3 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H10Cl2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |

InChI Key |

RUJIFSLJKXKBGU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclobutane derivative in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

Oxidation: Formation of 1-(2,4-Dichlorophenyl)-3-oxocyclobutane-1-carboxylic acid.

Reduction: Formation of 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid (CAS 50921-39-6)

- Structure : Cyclobutane core with a 4-chlorophenyl group and carboxylic acid; lacks hydroxyl substitution.

- Molecular Weight : 210.65 g/mol.

- Key Difference: The absence of the 3-hydroxy group and reduced halogenation (monochloro vs. dichlorophenyl) likely reduce polarity and hydrogen-bonding capacity compared to the target compound. This may influence solubility and interaction with biological targets .

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS 1340521-86-9)

- Structure : Cyclobutane core with 3-chlorophenyl and methyl substituents.

- Molecular Weight : 224.69 g/mol.

- Key Difference: The methyl group at position 3 (vs. The 3-chlorophenyl substitution alters steric and electronic properties compared to 2,4-dichlorophenyl .

1-(3-Chloro-2-fluorophenyl)cyclobutanecarboxylic Acid (CAS 1260751-97-0)

- Structure : Cyclobutane core with 3-chloro-2-fluorophenyl substitution.

Heterocyclic Derivatives with 2,4-Dichlorophenyl Groups

Ethyl 1-(2,4-Dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2)

Mefenpyr-diethyl (S1-1)

Propiconazole

- Structure : Triazole and dioxolane groups attached to 2,4-dichlorophenyl.

- Application : Antifungal agent; the triazole ring enables inhibition of ergosterol biosynthesis, a mechanism distinct from carboxylic acid derivatives .

Physicochemical Properties and Functional Group Impact

Biological Activity

1-(2,4-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (DCC) is a compound of interest due to its unique structural features and potential biological activities. Characterized by a cyclobutane ring substituted with a dichlorophenyl group and a hydroxy and carboxylic acid functional group, DCC exhibits significant promise in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications.

- Molecular Formula : C11H10Cl2O3

- Molecular Weight : 261.10 g/mol

Research indicates that DCC interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding with enzymes or receptors, which is crucial for its therapeutic effects. These interactions may alter enzyme activity or receptor binding, leading to its observed biological activities.

Biological Activities

DCC has been investigated for several biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that DCC can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : DCC has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities of DCC

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that DCC significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6. The administration of DCC resulted in a marked decrease in paw edema, suggesting its potential utility in treating inflammatory conditions.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that DCC exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency as an antimicrobial agent.

Structural Comparisons

DCC shares structural similarities with other compounds known for their biological activities. The following table highlights some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Contains a phenoxy group | Systemic herbicide |

| 1-(2,4-Dichlorophenyl)-2-hydroxyethanone | Contains a ketone instead of a carboxylic acid | Antimicrobial properties |

| 1-(3-Chlorophenyl)cyclopentanecarboxylic acid | Cyclopentane ring structure | Varies in anti-inflammatory effects |

The unique cyclobutane ring structure of DCC contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.